molecular formula C13H14O3 B13530047 Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13530047
M. Wt: 218.25 g/mol
InChI Key: BPWPEIAFRGSHIN-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to an oxirane (epoxide) ring via a spiro junction at the naphthalene’s C2 and the oxirane’s C2'. The 3'-position of the oxirane is substituted with a methyl carboxylate group. This structure confers unique stereochemical and electronic properties, making it relevant in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)7-6-9-4-2-3-5-10(9)8-13/h2-5,11H,6-8H2,1H3

InChI Key

BPWPEIAFRGSHIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a naphthalene derivative with an epoxide precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid derivatives, while reduction can produce diols.

Scientific Research Applications

Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spiro compounds.

    Industry: It can be utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(2R,3'S)-3'-Phenyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

Structural Differences :

  • The oxirane ring at the spiro junction lacks a carboxylate group; instead, it has a phenyl substituent at C3'.
  • A ketone group is present at the C1 position of the naphthalene ring.

Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate (Positional Isomer)

Structural Differences :

  • Spiro junction occurs at the naphthalene’s C1 instead of C2.

Impact on Properties :

  • Positional isomerism alters ring strain and conformational preferences. The C1 junction may destabilize the naphthalene system due to reduced aromatic stabilization.

2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane

Structural Differences :

  • Contains two oxirane rings linked via a bis-phenyleneoxymethylene bridge.
  • Lacks a spiro junction or naphthalene system.

1,2,3,4-Tetrahydronaphthalene Derivatives (Tetralins)

Structural Differences :

  • Feature a fully saturated tetrahydronaphthalene ring instead of a spiro-epoxide system.
  • Examples include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives ().

Functional Comparisons :

  • Tetralins exhibit higher flexibility and lower ring strain, favoring applications in drug design (e.g., dopamine receptor ligands).
  • The spiro-epoxide’s rigidity may limit bioavailability but enhance selectivity in target binding .

Comparative Data Table

Compound Name Spiro Junction Position Key Functional Groups Enantiomeric Excess (ee) Applications Reference
Target Compound Naphthalene C2 Oxirane, methyl carboxylate Not reported Synthetic intermediate
(2R,3'S)-3'-Phenyl-spiro[naphthalene-oxiran]-1-one Naphthalene C2 Oxirane, phenyl, ketone 84% Asymmetric synthesis
Tetralin-1-carboxylic acid N/A Carboxylic acid N/A Pharmaceutical intermediates
Bisoxirane polymer precursor N/A Bis-epoxide, phenylene N/A Polymer crosslinker

Research Findings and Implications

  • Stereochemical Control : The spiro-epoxide framework in the target compound and its analogs enhances enantioselectivity during synthesis, as seen in the 84% ee of the phenyl-substituted derivative .
  • Functional Group Influence : Carboxylate esters improve solubility in polar solvents compared to phenyl or alkyl substituents, broadening utility in aqueous-phase reactions .
  • Safety and Stability : Spiro-epoxides are typically restricted to research use (e.g., ), likely due to reactivity or toxicity concerns.

Biological Activity

Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound characterized by its unique structural features, which include a naphthalene moiety fused with an oxirane (epoxide) ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Structural Characteristics

The compound’s structure is defined by the presence of both carboxylate and ether functionalities, contributing to its chemical reactivity and potential biological effects. The spirocyclic nature of the compound allows for unique interactions within biological systems, making it a candidate for drug development and synthetic applications.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Properties
This compoundSpiro structure with naphthalene and oxiranePotentially diverse biological activity
4-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrileSimilar spiro structure; contains carbonitrileDifferent biological activity profile
Indane-1,3-dioneDiketone structureVersatile building block in organic synthesis

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies involving similar oxazine derivatives have shown efficacy in increasing gamma-aminobutyric acid (GABA) transmission, which is crucial for managing seizures. The molecular docking simulations indicate that these compounds can effectively bind to GABA receptors, enhancing their potential as anticonvulsants .

Case Studies

  • Anticonvulsant Efficacy : A study on related compounds showed that specific derivatives exhibited effective anticonvulsant activity in animal models. The mechanism was attributed to enhanced GABAergic transmission .
  • Anti-inflammatory Mechanisms : Research on stilbene derivatives indicated their ability to modulate inflammatory pathways effectively. The inhibition of nitric oxide production and cyclooxygenase enzymes was noted as a key mechanism .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as naphthalene derivatives and epoxidation agents. The use of eco-friendly catalysts has been highlighted as a promising approach to enhance yield and reduce environmental impact .

Table 2: Synthesis Overview

MethodKey ReagentsYieldEnvironmental Impact
EpoxidationNaphthalene derivatives + oxidizing agentHighEco-friendly catalysts used
CyclizationCarboxylic acids + alcohols under acidic conditionsModerateConventional methods may produce waste

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and epoxidation. For example:

  • Cycloaddition reactions using naphthalene derivatives and epoxide precursors under basic conditions (e.g., K₂CO₃ in DMF) can form the spiro-oxirane core .
  • Catalyst-free visible-light-mediated methods (reported for analogous trifluoromethyl spiro-epoxides) enable stereocontrol under mild conditions, avoiding racemization .
  • Enantioselective Darzens reactions using proline-based organocatalysts can achieve high enantiomeric excess (e.g., 93% ee in similar spiro-oxiranes) .

Key factors affecting yield:

  • Reaction temperature (room temperature vs. reflux).
  • Solvent choice (DMF for nucleophilic substitutions, benzene for dehydrogenation).
  • Catalyst loading (e.g., 10 mol% for organocatalysts) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spiro-oxirane structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent patterns and spiro-junction protons (e.g., δ 2.91–3.36 ppm for oxirane protons in similar compounds) .
    • 19F NMR (if fluorinated analogs are synthesized) resolves trifluoromethyl group interactions .
  • X-ray Crystallography:
    • SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths (e.g., C–O bonds in oxirane: ~1.43 Å) and spiro geometry .
  • HPLC for Enantiopurity:
    • Chiral columns (e.g., Daicel Chiralpak®) separate enantiomers, with retention times indicating ee (e.g., 8.60 min vs. 14.77 min for major/minor peaks) .

Advanced Research Questions

Q. How can researchers control the stereochemistry at the oxirane ring during synthesis to achieve desired enantiomeric excess?

Methodological Answer:

  • Organocatalytic Asymmetric Epoxidation:
    • Proline-derived catalysts induce stereoselectivity via hydrogen-bonding interactions (e.g., 92–93% ee in spiro-oxiranes) .
  • Visible-Light-Mediated Synthesis:
    • Catalyst-free photochemical methods exploit radical intermediates for stereocontrol, avoiding traditional chiral auxiliaries .
  • Post-Synthesis Resolution:
    • Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiopurity .

Q. What in vitro models are appropriate for preliminary toxicological assessment of this compound?

Methodological Answer:

  • Cytotoxicity Assays:
    • MTT/Proliferation Assays (e.g., using human cell lines like HepG2) quantify IC₅₀ values .
  • Metabolic Stability Testing:
    • Liver microsomes (human/rat) assess phase I/II metabolism rates .
  • Genotoxicity Screening:
    • Ames Test (bacterial reverse mutation assay) detects mutagenic potential .

Toxicological Endpoints to Monitor (Based on Naphthalene Derivatives):

EndpointModel SystemKey Metrics
Hepatic ToxicityPrimary HepatocytesALT/AST release, ROS levels
Respiratory EffectsLung Epithelial CellsCytokine profiling
NeurotoxicitySH-SY5Y Neuronal CellsCaspase-3 activation

Q. How do structural modifications at the naphthalene or oxirane moieties affect reactivity and biological activity?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -CF₃ on oxirane): Increase electrophilicity, enhancing nucleophilic ring-opening reactions .
    • Naphthalene Functionalization (e.g., methoxy groups): Modulate π-π stacking in biological targets (e.g., DNA intercalation) .

Q. Case Study: Analog Comparison

Compound ModificationReactivity TrendBiological Activity
Trifluoromethyl at OxiraneHigher electrophilicityIncreased antimicrobial activity
Methoxy at Naphthalene C-7Improved metabolic stabilityReduced cytotoxicity
Bromine at Naphthalene C-8Enhanced DNA bindingAnticancer potential

Q. How should contradictions in reactivity data from different synthesis methods be resolved?

Methodological Answer:

  • Comparative Kinetic Studies:
    • Monitor reaction intermediates via in situ FTIR or LC-MS to identify divergent pathways .
  • Computational Modeling:
    • DFT Calculations (e.g., Gaussian 16) predict transition states and explain steric/electronic effects (e.g., B3LYP/6-31G* level) .
  • Cross-Validation with Analogous Compounds:
    • Compare with structurally related spiro-epoxides (e.g., ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate) to identify trends .

Example: Discrepancies in oxirane ring-opening rates between photochemical and catalytic methods may arise from radical vs. ionic mechanisms, resolved via radical trapping experiments .

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